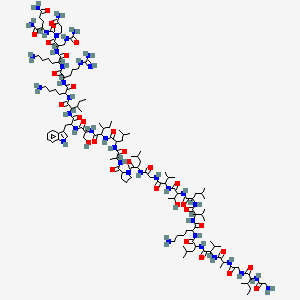
Apitoxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apitoxin, also known as bee venom, is a venom produced by the honey bee. It is a cytotoxic and hemotoxic bitter colorless liquid containing proteins, which may produce local inflammation . It may have similarities to sea nettle toxin . The main component is melittin, which amounts to 52% of venom peptides . One of the main allergens is phospholipase A2, which amounts to 12% and is an enzyme that catalyzes the hydrolysis of phospholipids, causing degradation of cell membranes .
Physical And Chemical Properties Analysis
Apitoxin is a light-yellow liquid, characterized by a bitter taste, pungent smell, and a pH ranging from 4.5 to 5.5 . It contains a complex mixture of proteins and smaller molecules .科学的研究の応用
Arthritis Treatment
Apitoxin was found to be effective in treating arthritis. An experimental study using ultrasound as a vehicle for phonophoresis demonstrated that ultrasound combined with apitoxin was efficient in tissue repair and regeneration of joint contours in an induced arthritis model in rats (Morsoleto et al., 2022).
Wide Range of Therapeutic Uses
Apitoxin has been historically used in traditional Chinese medicine and other cultures for treating various diseases such as arthritis, rheumatism, skin diseases, several types of pain and infections, and against cancer (de Paula et al., 2018).
Effects on Diabetes Mellitus
In a study investigating the effects of apitoxin on diabetes mellitus in rats, it was found that apitoxin increased oxidative stress to some extent and had no significant effect on plasma insulin levels, but caused small decreases in fasting blood glucose levels (Denk & Fatih, 2021).
Cancer, Neurodegeneration, and Rheumatoid Arthritis
Apitoxin and its primary component melittin are studied for their potential against multifactorial diseases like cancer, rheumatoid arthritis, and neurodegenerative diseases. However, the unspecific cytotoxicity of melittin restricts its therapeutic use (Aufschnaiter et al., 2020).
Antimicrobial Activity
Apitoxin has demonstrated antimicrobial activity against oral pathogens, making it a potential application against tooth decay (Leandro et al., 2015).
Neurobehavioral Impairments
Apitoxin showed efficacy in ameliorating propionic acid-induced neurobehavioral impairments, with improvements observed in neurotransmitter levels and gene expression related to neurobehavioral disorders (Daghestani et al., 2017).
Cardiovascular Diseases
Bee products, including apitoxin, have been suggested as effective natural agents for the prevention and treatment of common cardiovascular diseases (Olas, 2022).
作用機序
The main component of Apitoxin, melittin, is known to cause degradation of cell membranes due to its enzymatic activity . Other components like apamin, a neurotoxin, and hyaluronidase, which dilates blood vessels, increasing their permeability and facilitating the spread of the venom, also contribute to its mechanism of action .
Safety and Hazards
特性
IUPAC Name |
2-[[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(carbamoylamino)propanoyl]-(3-amino-3-oxopropyl)carbamoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H224N38O31/c1-24-71(18)101(159-95(172)58-133)119(189)143-61-96(173)145-74(21)107(177)160-99(69(14)15)120(190)154-85(53-64(4)5)112(182)150-83(41-31-34-49-132)111(181)161-100(70(16)17)121(191)155-87(55-66(8)9)114(184)165-104(76(23)169)124(194)162-98(68(12)13)118(188)142-62-97(174)147-89(56-67(10)11)125(195)166-51-36-43-92(166)117(187)146-75(22)106(176)152-86(54-65(6)7)113(183)163-103(73(20)26-3)123(193)157-91(63-168)116(186)153-88(57-77-59-141-79-38-28-27-37-78(77)79)115(185)164-102(72(19)25-2)122(192)151-82(40-30-33-48-131)108(178)149-84(42-35-50-140-127(137)138)109(179)148-81(39-29-32-47-130)110(180)156-90(60-144-128(139)197)126(196)167(52-46-94(135)171)129(198)158-80(105(136)175)44-45-93(134)170/h27-28,37-38,59,64-76,80-92,98-104,141,168-169H,24-26,29-36,39-58,60-63,130-133H2,1-23H3,(H2,134,170)(H2,135,171)(H2,136,175)(H,142,188)(H,143,189)(H,145,173)(H,146,187)(H,147,174)(H,148,179)(H,149,178)(H,150,182)(H,151,192)(H,152,176)(H,153,186)(H,154,190)(H,155,191)(H,156,180)(H,157,193)(H,158,198)(H,159,172)(H,160,177)(H,161,181)(H,162,194)(H,163,183)(H,164,185)(H,165,184)(H4,137,138,140)(H3,139,144,197) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEUTLIKVUEDLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CNC(=O)N)C(=O)N(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H224N38O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2803.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apitoxin | |
CAS RN |
91261-16-4 |
Source


|
| Record name | Apitoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091261164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

